3-Methyl-3,4-Dihydroquinazolin-2(1h)-One
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one typically involves the reaction of anthranilic acid with methyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically isolated and purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,2,3,4-tetrahydroquinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities and properties depending on the functional groups introduced.
Scientific Research Applications
3-methyl-1,2,3,4-tetrahydroquinazolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its inhibitory effects on bromodomain-containing proteins, which play a role in gene transcription regulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases involving epigenetic dysregulation, such as cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one involves its binding to the bromodomain of BRD4, a protein that regulates gene transcription by recognizing acetylated lysine residues on histone proteins . By inhibiting BRD4, the compound can modulate gene expression and potentially disrupt the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-phenylquinazoline-2,4-dithione
- 3-oxo-2-(3-phenyl-4-thioxo-1,2,3,4-tetrahydroquinazolin-2-ylthio)butanoate
Uniqueness
Compared to similar compounds, 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its specific inhibitory effects on BRD4 and its potential applications in epigenetic research. Its structure allows for selective binding to the bromodomain, making it a valuable tool in studying gene transcription regulation and developing new therapeutic agents.
Biological Activity
3-Methyl-3,4-Dihydroquinazolin-2(1H)-One is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a quinazoline core structure that contributes to its pharmacological properties.
Biological Activities
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, derivatives have shown significant activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate strong antibacterial effects against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 0.98 | MRSA ATCC 43300 |
This compound | 1.61 | S. aureus ATCC 25923 |
2. Inhibition of Monoamine Oxidase (MAO)
Research has demonstrated that certain derivatives of this compound exhibit potent inhibition of monoamine oxidase enzymes (MAO-A and MAO-B). This inhibition is significant for the treatment of neurological disorders such as depression and anxiety .
3. Anticancer Properties
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies indicated that certain derivatives could inhibit cell growth effectively, suggesting potential as anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes, leading to altered metabolic pathways in target organisms.
- Receptor Binding : It may bind to various receptors involved in neurotransmission and cellular signaling.
- Antioxidant Activity : Some derivatives demonstrate antioxidant properties that contribute to their therapeutic effects.
Case Studies
Several case studies have been documented in the literature focusing on the biological activities of this compound:
- Antileishmanial Activity : A study showed promising results for quinazoline derivatives against Leishmania parasites, with significant binding affinity to key proteins involved in parasite metabolism .
- In Vivo Studies : Further investigations into the in vivo efficacy of these compounds are ongoing to assess their safety profiles and therapeutic potentials.
Properties
IUPAC Name |
3-methyl-1,4-dihydroquinazolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-7-4-2-3-5-8(7)10-9(11)12/h2-5H,6H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINUUQLRYXHAPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397239 | |
Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24365-65-9 | |
Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Methyl-3,4-dihydroquinazolin-2(1H)-one a potential candidate for treating sleeping sickness?
A1: Research indicates that this compound derivatives display promising in vitro activity against Trypanosoma brucei, the parasite responsible for sleeping sickness [, ]. Notably, several derivatives exhibited activity against the parasite without significant toxicity towards human cells. This suggests the potential for developing this compound-based compounds into safer and more effective treatments for this neglected tropical disease.
Q2: How does the structure of this compound influence its biological activity?
A2: Studies investigating the structure-activity relationship (SAR) of this compound derivatives have revealed that substitutions at the N1 and C6 positions significantly impact the compound's anti-trypanosomal activity []. This suggests that modifying these specific positions could be key to optimizing its potency and selectivity against the target parasite.
Q3: Beyond its potential in treating sleeping sickness, what other therapeutic applications are being explored for this compound derivatives?
A3: Research suggests that this compound derivatives also possess monoamine oxidase (MAO) inhibition properties [, ]. MAO enzymes play a crucial role in regulating neurotransmitters in the brain, and their dysfunction is implicated in various neurological and psychiatric disorders. The ability of these derivatives to inhibit MAO opens up potential avenues for their development as therapeutic agents for conditions such as depression, Parkinson's disease, and Alzheimer's disease.
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